N-Acetyl-S-(4-nitrophenyl)-L-cysteine
N-Acetyl-S-(4-nitrophenyl)-L-cysteine
Brand Name:
Vulcanchem
CAS No.:
91088-55-0
VCID:
VC0015396
InChI:
InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1
SMILES:
CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Molecular Formula:
C11H12N2O5S
Molecular Weight:
284.29 g/mol
N-Acetyl-S-(4-nitrophenyl)-L-cysteine
CAS No.: 91088-55-0
Reference Standards
VCID: VC0015396
Molecular Formula: C11H12N2O5S
Molecular Weight: 284.29 g/mol
CAS No. | 91088-55-0 |
---|---|
Product Name | N-Acetyl-S-(4-nitrophenyl)-L-cysteine |
Molecular Formula | C11H12N2O5S |
Molecular Weight | 284.29 g/mol |
IUPAC Name | (2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid |
Standard InChI | InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 |
Standard InChIKey | LOBKSYPZBSVLLE-JTQLQIEISA-N |
Isomeric SMILES | CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
SMILES | CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES | CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Synonyms | N-Acetyl-S-(4-nitrophenyl)-L-cysteine; N-Acetyl-3-[(p-nitrophenyl)thio]alanine |
PubChem Compound | 185069 |
Last Modified | Nov 11 2021 |
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